molecular formula C14H16N2O5S B2455622 (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1251693-62-5

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2455622
CAS No.: 1251693-62-5
M. Wt: 324.35
InChI Key: PVZOHNLZQPLEHL-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound of interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its structure combines a 5-methylisoxazole moiety, a common heterocycle in pharmacologically active compounds, with a dimethylsulfamoyl benzoate group. The benzenesulfonamide component is a well-known zinc-binding group that confers potent inhibitory activity against carbonic anhydrase isoforms . Researchers are investigating this compound and its analogs as potential therapeutic agents, with studies focusing on their ability to lower intraocular pressure through the inhibition of carbonic anhydrase II . The integration of the 5-methyl-1,2-oxazol-3-yl methyl ester is a subject of exploration, as this modification can influence the compound's physicochemical properties, pharmacokinetic profile, and metabolic stability . This product is intended for research purposes such as in vitro enzyme assays, binding studies, and preclinical pharmacological evaluation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-10-8-12(15-21-10)9-20-14(17)11-4-6-13(7-5-11)22(18,19)16(2)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOHNLZQPLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves the reaction of 5-methyl-1,2-oxazole with 4-(dimethylsulfamoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethylsulfamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets.

Biological Activity

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features and biological properties make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound has the following chemical formula: C12H14N2O4S. It consists of a 5-methyl-1,2-oxazole ring connected to a benzoate moiety through a methyl group, with a dimethylsulfamoyl group attached to the benzene ring. The structural representation is crucial for understanding its biological interactions.

Property Value
Molecular FormulaC12H14N2O4S
Molecular Weight286.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including carbonic anhydrases (CAs). Research indicates that compounds with similar structures have shown high affinity for CAIX, an isozyme overexpressed in various cancers . The inhibition of CAIX can lead to altered tumor microenvironments and potentially inhibit tumor growth.
  • Binding Affinity : Studies have demonstrated that structural modifications can significantly affect binding affinity to target enzymes. For example, compounds designed with sulfonamide groups exhibit strong binding characteristics .
  • Cellular Interactions : The compound’s interaction with cellular receptors or pathways may modulate biological responses, such as apoptosis or cell proliferation. Understanding these interactions is vital for assessing its therapeutic potential.

Preclinical Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Case Studies

Although specific case studies on this compound are scarce, related analogs have been evaluated:

  • Analog Studies : Research on methyl 5-sulfamoyl-benzoates indicated their potential as CA inhibitors with promising anticancer activity . These findings support the hypothesis that similar compounds could yield beneficial effects in cancer therapy.
  • Toxicity Assessments : Preliminary toxicity studies on related compounds showed no significant cytotoxic effects at lower concentrations in various cell lines . This aspect is crucial for determining the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving esterification and sulfonamide coupling. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and using catalysts like triethylamine to enhance yield. Purity is improved via recrystallization from ethanol or acetonitrile .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous sulfonamide derivatives . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm).
  • FT-IR : Peaks at 1730–1750 cm1^{-1} (ester C=O) and 1150–1250 cm1^{-1} (S=O stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C14_{14}H16_{16}N2_2O5_5S: 348.08 g/mol).

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Solvent effects (e.g., polarizable continuum models) improve accuracy for biological activity predictions. For example, sulfonamide derivatives exhibit charge delocalization in the sulfamoyl group, influencing binding to microbial targets .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays)?

  • Methodological Answer : Discrepancies arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardization steps:

  • Use CLSI/M07-A9 guidelines for MIC determination.
  • Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
  • Validate results with dose-response curves and statistical tests (e.g., ANOVA, p < 0.05) .

Q. What experimental design limitations affect stability studies, and how can they be mitigated?

  • Methodological Answer : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters compound efficacy. Mitigation strategies:

  • Store samples at –20°C with desiccants to minimize hydrolysis.
  • Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation.
  • Monitor stability via HPLC at intervals (e.g., 0, 6, 12, 24 hours) .

Q. How does the electronic nature of the 1,2-oxazole ring influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The oxazole’s electron-deficient aromatic ring directs electrophilic substitution to the 4-position. For example, nitration occurs selectively at this site under HNO3_3/H2_2SO4_4 at 0°C. Steric hindrance from the 5-methyl group limits reactivity at adjacent positions, which can be modeled using Hammett σ constants .

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